molecular formula C14H14ClNO4 B2390121 3-(5-Chloro-2-methoxybenzoyl)-2-oxopiperidine-1-carbaldehyde CAS No. 727418-70-4

3-(5-Chloro-2-methoxybenzoyl)-2-oxopiperidine-1-carbaldehyde

Cat. No.: B2390121
CAS No.: 727418-70-4
M. Wt: 295.72
InChI Key: ATTVYJOVFIOBCG-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methoxybenzoyl)-2-oxopiperidine-1-carbaldehyde is a synthetic organic compound featuring a 2-oxopiperidine core substituted with a carbaldehyde group at position 1 and a 5-chloro-2-methoxybenzoyl moiety at position 2. The piperidine ring, a six-membered nitrogen-containing heterocycle, is central to its structure, with the ketone group at position 2 contributing to its electrophilic reactivity. The 5-chloro-2-methoxybenzoyl group introduces steric and electronic effects, while the carbaldehyde at position 1 may serve as a reactive site for derivatization or intermolecular interactions.

Properties

IUPAC Name

3-(5-chloro-2-methoxybenzoyl)-2-oxopiperidine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO4/c1-20-12-5-4-9(15)7-11(12)13(18)10-3-2-6-16(8-17)14(10)19/h4-5,7-8,10H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTVYJOVFIOBCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)C2CCCN(C2=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-methoxybenzoyl)-2-oxopiperidine-1-carbaldehyde typically involves multiple steps. One common method starts with the methylation of 5-chlorosalicylic acid to form methyl 5-chloro-2-methoxybenzoate. This intermediate is then subjected to aminolysis with phenethylamine to produce N-phenethyl-5-chloro-2-methoxybenzamide. Further chlorosulfonation and aminolysis yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-methoxybenzoyl)-2-oxopiperidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert carbonyl groups to alcohols or amines.

    Substitution: Halogen atoms can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(5-Chloro-2-methoxybenzoyl)-2-oxopiperidine-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-methoxybenzoyl)-2-oxopiperidine-1-carbaldehyde involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and either inhibits or activates their function. The exact pathways and molecular interactions depend on the specific application and the biological system .

Comparison with Similar Compounds

To contextualize the properties of 3-(5-Chloro-2-methoxybenzoyl)-2-oxopiperidine-1-carbaldehyde, we analyze structurally related compounds from the provided evidence, focusing on ring systems, substituents, and functional groups.

Structural Analogs with Heterocyclic Cores
Compound Name Core Structure Key Substituents Evidence ID
Target Compound 2-Oxopiperidine 1-Carbaldehyde, 3-(5-chloro-2-methoxybenzoyl) N/A
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Pyrrolidine (5-membered) 5-Ketone, 3-carboxylic acid, 1-methyl
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole (5-membered, 2N) 4-Carbaldehyde, 3-CF₃, 5-(3-chlorophenylsulfanyl), 1-methyl
7-Chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylic acid Benzodiazepine (fused 7-membered) 2-Ketone, 7-chloro, 3-carboxylic acid, 5-phenyl

Key Observations :

  • Ring Size and Rigidity: The target’s 6-membered piperidine ring offers greater conformational flexibility compared to the 5-membered pyrrolidine () or pyrazole () cores.
  • Functional Groups : The carbaldehyde group in the target and pyrazole derivative () contrasts with carboxylic acids in the pyrrolidine and benzodiazepine analogs (). Aldehydes are more electrophilic, enabling nucleophilic additions (e.g., Schiff base formation), while carboxylic acids enhance solubility via ionization.
  • Substituent Effects : The 5-chloro-2-methoxybenzoyl group in the target provides lipophilicity and steric bulk, similar to the 3-chlorophenylsulfanyl group in the pyrazole compound (). Chlorine atoms in these groups may enhance binding affinity through halogen bonding.
Pharmacological and Physicochemical Implications
Property Target Compound 1-Methyl-5-oxopyrrolidine-3-carboxylic acid () 5-(3-Chlorophenylsulfanyl)-pyrazole-4-carbaldehyde ()
Solubility Likely low (aldehyde, chloro/methoxy aryl) High (ionizable carboxylic acid) Moderate (polar sulfanyl group, but lipophilic CF₃)
Reactivity Aldehyde susceptible to oxidation/nucleophilic attack Carboxylic acid prone to salt formation Aldehyde and sulfanyl groups offer dual reactivity
Bioactivity Potential Possible enzyme inhibition (ketone/aldehyde) Ionizable groups may target charged binding pockets Trifluoromethyl group enhances metabolic stability

Structural-Activity Notes:

  • Compared to the pyrrolidine analog (), the target’s larger ring may accommodate bulkier substituents without steric clash.

Biological Activity

3-(5-Chloro-2-methoxybenzoyl)-2-oxopiperidine-1-carbaldehyde is a synthetic compound with significant potential in medicinal chemistry. Its structural features suggest various biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C14H14ClNO4
  • Molecular Weight : 295.72 g/mol
  • CAS Number : 12119788

The compound features a piperidine ring substituted with a chloro and methoxy group, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may function as an enzyme inhibitor or modulator, influencing various biochemical pathways.

Antimicrobial Activity

Preliminary studies have shown that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Research indicates that this compound may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines by activating caspase pathways.

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in disease processes, such as proteases and kinases. This inhibition can lead to decreased cell proliferation in cancerous tissues.

Case Studies

  • Anticancer Efficacy : A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability (p < 0.05). The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.
  • Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound had a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating moderate antibacterial activity.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReferences
3-Chloro-4-[(5-chloro-2-methoxybenzoyl)amino]benzoic acidStructureEnzyme inhibition
4-Amino-1-benzylpiperidineStructureAntidepressant activity
3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazineStructureAnticancer properties

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